N-Trifluoroacetyl Deacetylcolchicine
Overview
Description
Colchicine, 17,17,17-trifluoro- is a synthetic derivative of colchicine, a naturally occurring alkaloid extracted from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). This compound is known for its potent biological activities, particularly its ability to disrupt microtubule formation, making it valuable in various scientific and medical applications .
Mechanism of Action
Target of Action
Colchicine, 17,17,17-trifluoro- primarily targets the inflammasome complex present in neutrophils and monocytes . This complex mediates the activation of interleukin-1β , an inflammatory mediator . The compound also attenuates neutrophil adhesion .
Mode of Action
It likely interferes with the intracellular assembly of the inflammasome complex . This interaction results in the attenuation of neutrophil adhesion and the activation of interleukin-1β .
Biochemical Pathways
The primary mechanism of action of colchicine is tubulin disruption . This leads to the subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity . Newly described mechanisms include various inhibitory effects on macrophages, including the inhibition of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome, inhibition of pore formation activated by purinergic receptors P2X7 and P2X2, and stimulation of dendritic cell maturation and antigen presentation .
Pharmacokinetics
Colchicine is absorbed in the jejunum and ileum and is trapped in the body tissues . It is metabolized in the liver and the intestine by cytochrome P (CYP) 450 3A4 and P-glycoprotein (PGY) 1 . Colchicine is excreted mainly by the biliary system, intestines, and the kidneys . It has a narrow therapeutic range, but with normal liver and kidney functions, it is relatively safe .
Result of Action
Colchicine exerts its unique action mainly through the inhibition of microtubule polymerization . Microtubule polymerization affects a variety of cellular processes including maintenance of shape, signaling, division, migration, and cellular transport .
Action Environment
The blood level of colchicine may be affected by concomitant drug administration. Therefore, caution should be exercised when such medications are added . Colchicine intoxication is a life-threatening condition. Therefore, one should be extremely cautious in using the drug in patients with renal and/or liver disturbances .
Biochemical Analysis
Biochemical Properties
Colchicine, 17,17,17-trifluoro- interacts with various enzymes and proteins in biochemical reactions. It is known to suppress mitosis, which extends its utility to some other rheumatic and nonrheumatic disorders . The nature of these interactions is complex and often involves binding to specific biomolecules, leading to changes in their function.
Cellular Effects
Colchicine, 17,17,17-trifluoro- has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with myotoxicity, which can lead to conditions like rhabdomyolysis .
Molecular Mechanism
The mechanism of action of Colchicine, 17,17,17-trifluoro- is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to induce cytoskeletal myotoxicity when used in combination with statins .
Dosage Effects in Animal Models
The effects of Colchicine, 17,17,17-trifluoro- vary with different dosages in animal models. High doses can lead to toxic or adverse effects
Metabolic Pathways
Colchicine, 17,17,17-trifluoro- is involved in various metabolic pathways. It interacts with several enzymes or cofactors, which can affect metabolic flux or metabolite levels
Transport and Distribution
Colchicine, 17,17,17-trifluoro- is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It may interact with transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Colchicine, 17,17,17-trifluoro- and its effects on its activity or function are areas of active research. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of colchicine, 17,17,17-trifluoro-, involves the introduction of trifluoromethyl groups into the colchicine molecule. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of colchicine, 17,17,17-trifluoro-, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability. Purification steps, including crystallization and chromatography, are crucial to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Colchicine, 17,17,17-trifluoro-, undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base and are performed in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of colchicine, 17,17,17-trifluoro-. These derivatives can exhibit different biological activities and properties, making them useful for further research and development .
Scientific Research Applications
Colchicine, 17,17,17-trifluoro-, has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe to study reaction mechanisms.
Biology: Employed in cell biology to investigate microtubule dynamics and cell division processes.
Medicine: Investigated for its potential therapeutic effects in treating cancer, gout, and inflammatory diseases due to its ability to inhibit microtubule polymerization.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Comparison with Similar Compounds
Colchicine, 17,17,17-trifluoro-, can be compared with other colchicine derivatives and microtubule inhibitors:
Colchicine: The parent compound, known for its anti-inflammatory and anticancer properties.
Thiocolchicine: A sulfur-containing derivative with similar biological activities but different pharmacokinetic properties.
Combretastatin: Another microtubule inhibitor with a different chemical structure but similar mechanism of action.
Vinca Alkaloids: A class of compounds that also target microtubules but have distinct chemical structures and clinical applications .
Conclusion
Colchicine, 17,17,17-trifluoro-, is a valuable compound in scientific research and medicine due to its potent biological activities and versatile applications. Its ability to disrupt microtubule formation and modulate inflammatory pathways makes it a promising candidate for further investigation and development in various fields.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO6/c1-29-16-8-6-12-13(10-15(16)27)14(26-21(28)22(23,24)25)7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHADYPYCJQLMV-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180825 | |
Record name | Colchicine, 17,17,17-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26195-65-3 | |
Record name | Colchicine, 17,17,17-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026195653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC305987 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Colchicine, 17,17,17-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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